6-(Pyrrolidin-2-yl)nicotinic acid

HCA2 GPR109A Metabolic Disease

6-(Pyrrolidin-2-yl)nicotinic acid is a unique pyrrolidinylpyridine tool compound with potent HCA2 agonism (EC50 70 nM) and distinct selectivity for α4β2 over muscle-type nAChRs (EC50 68 µM vs. 2 mM). It also acts as a potent α9α10 antagonist (IC50 19 nM), making it invaluable for pain, metabolic, and neuroscience studies. Its 6-carboxylic acid pharmacophore ensures target engagement that generic nicotinic acid or nicotine analogs cannot replicate. Sourcing this exact structure is critical for reproducible receptor profiling and SAR campaigns. We ensure rigorous quality control to guarantee batch-to-batch consistency.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11906196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-2-yl)nicotinic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2,(H,13,14)
InChIKeyOPOZHZHRPGXCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyrrolidin-2-yl)nicotinic acid: A Nicotinic Acetylcholine Receptor Modulator with Distinct Pharmacological Profile for Research Procurement


6-(Pyrrolidin-2-yl)nicotinic acid, also known as 6-(2-pyrrolidinyl)nicotinic acid (CAS: 1270356-08-5), is a heterocyclic small molecule belonging to the class of pyrrolidinylpyridines, characterized by a pyrrolidine ring linked to a pyridine-3-carboxylic acid (nicotinic acid) core [1]. This compound is primarily recognized for its ability to interact with nicotinic acetylcholine receptors (nAChRs) and the hydroxycarboxylic acid receptor 2 (HCA2), making it a valuable tool compound in neuropharmacology and metabolic disease research [2]. Unlike simple nicotinic acid or nicotine, its specific substitution pattern confers a distinct receptor binding profile that cannot be assumed from its in-class relatives .

Why Generic Substitution Fails: Quantified Receptor Selectivity of 6-(Pyrrolidin-2-yl)nicotinic acid Demands Precise Sourcing


In-class substitution of nicotinic acid derivatives or nicotine analogs is unreliable due to marked differences in receptor subtype selectivity and functional activity [1]. While many compounds in the pyrrolidinylpyridine class interact with nAChRs, 6-(Pyrrolidin-2-yl)nicotinic acid exhibits a distinct binding and functional profile at HCA2, muscle-type nAChR (TE671), and specific neuronal nAChR subtypes [2]. The presence of a carboxylic acid group at the 6-position of the pyridine ring, combined with the pyrrolidine moiety, dictates a unique pharmacophore that is not recapitulated by other 6-substituted analogs or pyrrolidine-modified nicotines [3]. This quantifiable divergence in potency and efficacy across receptor systems underscores the necessity for sourcing the exact compound to ensure experimental reproducibility and validity.

Quantified Differentiation: Head-to-Head Evidence for 6-(Pyrrolidin-2-yl)nicotinic acid in Key Assays


HCA2 Receptor Affinity and Agonism: 6-(Pyrrolidin-2-yl)nicotinic acid vs. Nicotinic Acid

6-(Pyrrolidin-2-yl)nicotinic acid demonstrates potent interaction with the hydroxycarboxylic acid receptor 2 (HCA2), a target for dyslipidemia. In a competitive binding assay, it displaced [5,6-3H]-nicotinic acid from recombinant human HCA2 with an IC50 of 21 nM [1]. Functionally, it acts as an agonist, reducing forskolin-stimulated cAMP accumulation with an EC50 of 70 nM [1]. In a separate binding assay, it displaced [3H]-nicotinic acid from N-flag-tagged human HCA2 with an IC50 of 108 nM [1]. In contrast, nicotinic acid, the endogenous ligand, typically exhibits binding affinities in the micromolar range for HCA2 (e.g., Ki ~ 1-10 µM) [2]. This represents a >10-fold improvement in binding potency.

HCA2 GPR109A Metabolic Disease Lipid Metabolism

Selectivity Profile: Differential Potency at Muscle-Type vs. Neuronal nAChR Subtypes

6-(Pyrrolidin-2-yl)nicotinic acid exhibits a stark selectivity profile across nicotinic acetylcholine receptor (nAChR) subtypes. At the human muscle-type nAChR (TE671), it demonstrates extremely weak functional potency, with an EC50 of 2.00E+6 nM (2 mM) [1]. In contrast, it displays a 10,000-fold higher potency at the human neuronal α4β2 nAChR subtype, with an EC50 of 68 µM (6.80E+4 nM) [2]. It also shows activity at the human α3β4 nAChR (EC50 = 7.00E+3 nM) [3]. This profile is distinct from nicotine, which is a potent agonist at both muscle and neuronal receptors.

nAChR Receptor Subtype Selectivity Neuromuscular Junction Neuropharmacology

Structural Determinant of Potency: The 6-Position Carboxylic Acid is Critical for Enhanced HCA2 Activity

A structure-activity relationship (SAR) analysis reveals that substitution at the 6-position of the pyridine ring is a key determinant of potency. The carboxylic acid group of 6-(Pyrrolidin-2-yl)nicotinic acid at this position is essential for its high-affinity HCA2 binding (IC50 = 21 nM) [1]. In contrast, literature SAR studies on nicotine analogs show that while methyl substitution at the 6-position can increase nAChR binding by >3-fold, bulkier substituents often decrease potency [2]. The specific pyrrolidine and carboxylic acid combination in 6-(Pyrrolidin-2-yl)nicotinic acid appears to optimize interactions with HCA2, a profile not observed in simpler 6-methyl or 6-alkyl derivatives.

SAR HCA2 Agonist Nicotinic Acid Derivative Medicinal Chemistry

Functional Antagonism at α9α10 nAChR: A Distinct Profile Among Nicotinic Ligands

While many nicotinic ligands are agonists, 6-(Pyrrolidin-2-yl)nicotinic acid demonstrates functional antagonism at the rat α9α10 nAChR subtype, inhibiting acetylcholine-induced currents with an IC50 of 19 nM [1]. This is in stark contrast to its weak agonist activity at muscle nAChR (EC50 = 2 mM) and moderate agonist activity at α4β2 (EC50 = 68 µM) [2]. This functional switch from agonist to antagonist depending on receptor subtype is a rare and valuable pharmacological property. For comparison, the well-known nAChR antagonist mecamylamine typically exhibits IC50 values in the low micromolar range at neuronal nAChRs [3].

α9α10 nAChR Pain Antagonist Ion Channel

Best Research and Industrial Application Scenarios for 6-(Pyrrolidin-2-yl)nicotinic acid


Investigating HCA2-Mediated Lipid Metabolism and Anti-Inflammatory Pathways

6-(Pyrrolidin-2-yl)nicotinic acid, with its potent HCA2 agonism (EC50 = 70 nM) [1], is an ideal chemical probe for elucidating the role of HCA2 in adipocyte lipolysis, immune cell chemotaxis, and atherosclerosis. It can be used in cellular assays (e.g., 3T3-L1 adipocytes, macrophages) and in vivo models of dyslipidemia to dissect HCA2 signaling, offering a more potent alternative to nicotinic acid (Ki ~ µM) [2].

Probing Neuronal nAChR Function with Minimized Muscle Off-Target Effects

The compound's high selectivity for neuronal α4β2 (EC50 = 68 µM) over muscle-type nAChR (EC50 = 2 mM) [1] makes it a superior tool for studying central nAChR pharmacology in complex systems. It can be used in brain slice electrophysiology or behavioral assays where neuromuscular junction activation would confound results, providing a cleaner signal for cognitive or reward pathway studies.

Validating α9α10 nAChR as a Therapeutic Target for Pain and Inflammation

As a potent antagonist of the α9α10 nAChR subtype (IC50 = 19 nM) [1], this compound is a valuable reagent for preclinical pain research. It can be employed in rodent models of neuropathic or inflammatory pain to assess the efficacy of α9α10 blockade, offering a chemical alternative to genetic knockout models and helping to validate this receptor for drug discovery programs.

Medicinal Chemistry: A Validated Scaffold for HCA2 Agonist and nAChR Modulator Optimization

The compound's unique SAR, particularly the 6-carboxylic acid group critical for HCA2 affinity [1], provides a validated starting point for structure-based drug design. Medicinal chemists can use 6-(Pyrrolidin-2-yl)nicotinic acid as a reference standard in SAR campaigns to optimize potency, selectivity, and pharmacokinetic properties for both HCA2 and nAChR targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Pyrrolidin-2-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.